molecular formula C9H10N2O B14844886 7-Methyl-1,4-dihydro-2,6-naphthyridin-3(2H)-one

7-Methyl-1,4-dihydro-2,6-naphthyridin-3(2H)-one

Cat. No.: B14844886
M. Wt: 162.19 g/mol
InChI Key: FYEOEYOCHOWVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-1,4-dihydro-2,6-naphthyridin-3(2H)-one: is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring structure containing nitrogen atoms, which imparts unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,4-dihydro-2,6-naphthyridin-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-amino-3-methylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction typically requires heating and may be carried out in a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,4-dihydro-2,6-naphthyridin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The nitrogen atoms in the ring structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used in the presence of catalysts or under specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

7-Methyl-1,4-dihydro-2,6-naphthyridin-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 7-Methyl-1,4-dihydro-2,6-naphthyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydro-2,6-naphthyridin-3(2H)-one: Lacks the methyl group at the 7-position.

    7-Ethyl-1,4-dihydro-2,6-naphthyridin-3(2H)-one: Contains an ethyl group instead of a methyl group at the 7-position.

    7-Methyl-1,4-dihydro-2,6-quinolin-3(2H)-one: Similar structure but with a quinoline ring instead of a naphthyridine ring.

Uniqueness

The presence of the methyl group at the 7-position in 7-Methyl-1,4-dihydro-2,6-naphthyridin-3(2H)-one imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

7-methyl-2,4-dihydro-1H-2,6-naphthyridin-3-one

InChI

InChI=1S/C9H10N2O/c1-6-2-7-5-11-9(12)3-8(7)4-10-6/h2,4H,3,5H2,1H3,(H,11,12)

InChI Key

FYEOEYOCHOWVQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(=O)NC2)C=N1

Origin of Product

United States

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